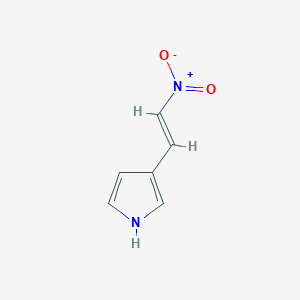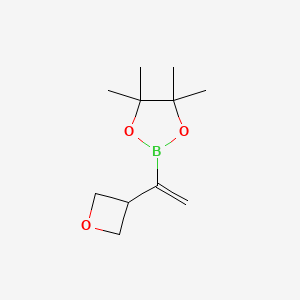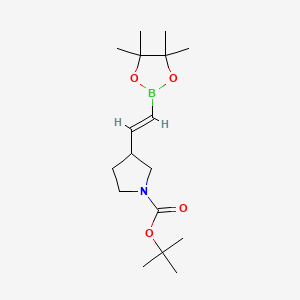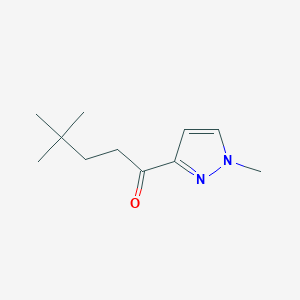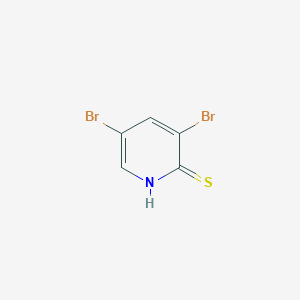
3,5-Dibromo-2-mercaptopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-2-mercaptopyridine is an organosulfur compound with the molecular formula C5H3Br2NS. It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 3rd and 5th positions and a mercapto group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-mercaptopyridine typically involves the bromination of 2-mercaptopyridine. The reaction is carried out by treating 2-mercaptopyridine with bromine in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 3rd and 5th positions of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dibromo-2-mercaptopyridine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium thiolate or primary amines are employed under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Dibromo-2-mercaptopyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-2-mercaptopyridine involves its interaction with various molecular targets. The mercapto group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
2-Mercaptopyridine: Similar in structure but lacks the bromine atoms.
3,5-Dibromo-2-hydroxypyridine: Similar but with a hydroxyl group instead of a mercapto group.
Uniqueness: 3,5-Dibromo-2-mercaptopyridine is unique due to the presence of both bromine atoms and a mercapto group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C5H3Br2NS |
|---|---|
Poids moléculaire |
268.96 g/mol |
Nom IUPAC |
3,5-dibromo-1H-pyridine-2-thione |
InChI |
InChI=1S/C5H3Br2NS/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) |
Clé InChI |
AMPPNYPXBCYZRO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=S)NC=C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



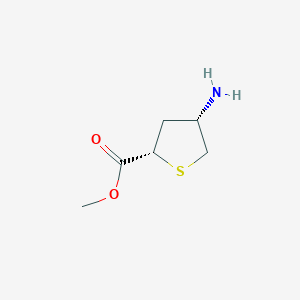
![1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B13563997.png)
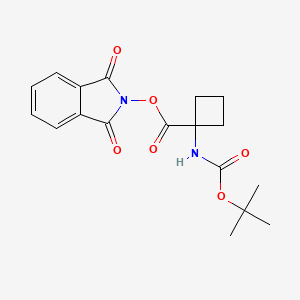
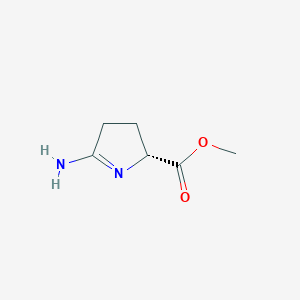
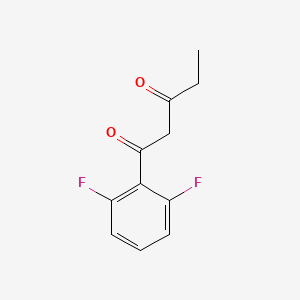
![Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate](/img/structure/B13564022.png)
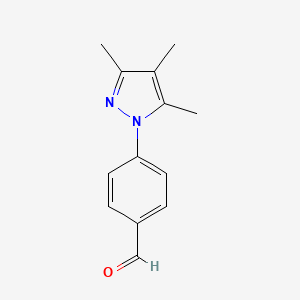
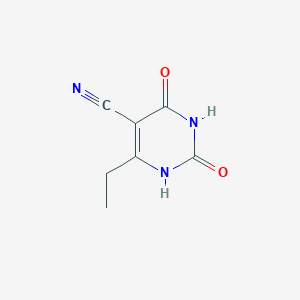
![tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride](/img/structure/B13564036.png)
